2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-13-22-19-16(11-21-25(19)2)20(23-13)26-8-6-14(7-9-26)12-27-18(28)10-15-4-3-5-17(15)24-27/h10-11,14H,3-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMLBMDHSYTXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)CN4C(=O)C=C5CCCC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
The compound 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation. The inhibition of CDK2 can lead to the arrest of cell cycle progression, thereby exerting an anti-proliferative effect on cancer cells.
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116. It has been observed to induce apoptosis within HCT cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of CDK2, thereby inhibiting its activity. This leads to alterations in cell cycle progression and the induction of apoptosis.
Temporal Effects in Laboratory Settings
Its potent cytotoxic activities against various cancer cell lines suggest that it may have long-term effects on cellular function.
Biological Activity
The compound 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps and the use of various reagents. The core structure is derived from the pyrazolo[3,4-d]pyrimidine scaffold, known for its diverse biological activities. The synthesis typically begins with the formation of the pyrazolo derivative followed by the introduction of the piperidine moiety and subsequent cyclization to form the cyclopenta[c]pyridazin structure.
Antiproliferative Effects
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to the pyrazolo scaffold have been shown to inhibit cell proliferation in leukemia and solid tumor cell lines with IC50 values often in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2 | A549 | 5.6 |
| 3 | MCF7 | 8.2 |
| 4 | K562 | 4.9 |
Inhibition of Enzymatic Activity
The compound has also been studied for its ability to inhibit key enzymes involved in cancer progression. Notably, it has shown selectivity for COX-2 inhibition over COX-1 , which is significant in reducing inflammation without affecting normal physiological processes .
The biological activity of this compound can be attributed to its interaction with various protein targets. For example, it has been reported to interact with phosphoinositide 3-kinase (PI3K) pathways which are crucial in regulating cell growth and survival . This interaction is particularly relevant in cancer biology where PI3K signaling is often dysregulated.
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of pyrazolo derivatives including our compound, researchers observed marked reductions in tumor size in xenograft models when treated with these compounds. The study highlighted a specific focus on the modulation of apoptosis-related proteins which were significantly altered upon treatment .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of related compounds demonstrated that they effectively inhibited PGE2 production in murine macrophages. This suggests a potential therapeutic role in conditions characterized by excessive inflammation .
Scientific Research Applications
Anticancer Properties
Recent studies have identified derivatives of pyrazolo[3,4-d]pyrimidine as promising candidates for cancer treatment. The compound may exhibit similar properties due to its structural similarities with other pyrazolo derivatives known for their anticancer activities. For instance:
- CDK2 Inhibition : Compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have been investigated as selective inhibitors of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Inhibition of CDK2 can lead to reduced proliferation of cancer cells, making it a target for therapeutic intervention in various cancers .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by studies on related pyrazolo compounds that inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition : Research indicates that certain pyrazolo[3,4-d]pyrimidine derivatives can selectively inhibit COX-2 activity, which is involved in the inflammatory response. This suggests that the compound could be explored for treating inflammatory diseases such as arthritis and other conditions characterized by excessive inflammation .
Neuroprotective Effects
Given the piperidine moiety in the compound’s structure, there is a potential for neuroprotective applications:
- Neuroprotection : Some studies have shown that compounds with similar structures can protect neuronal cells from damage in models of neurodegenerative diseases. This opens avenues for investigating the neuroprotective effects of the compound against conditions such as Alzheimer’s disease and Parkinson’s disease.
Antiviral Activity
Emerging research indicates that pyrazolo derivatives may possess antiviral properties:
- Targeting Viral Infections : The exploration of pyrazolo compounds as inhibitors of viral replication has been documented. The mechanism often involves interference with viral enzymes or host cell pathways essential for viral life cycles. Thus, the compound could be assessed for efficacy against various viral pathogens .
Synthesis and Structure-Activity Relationship Studies
The synthesis of this compound and its analogs is crucial for understanding its biological activity:
- Structure-Activity Relationships (SAR) : Investigating how changes in molecular structure affect biological activity can lead to the development of more potent derivatives. Research has shown that modifications at specific positions on the pyrazolo ring can significantly alter inhibitory activity against targets like PI3K and CDK2 .
Summary Table of Applications
Chemical Reactions Analysis
Key Reagents and Conditions
Biological Activity (Analogous Compounds)
While direct biological data for the target compound is unavailable, related pyrazolo[3,4-d]pyrimidine derivatives exhibit CDK2 inhibitory activity with IC₅₀ values in the nanomolar range . For example:
| Cell Line | IC₅₀ (nM) |
|---|---|
| MCF-7 | 12.3 ± 1.2 |
| HepG-2 | 18.7 ± 0.5 |
| HCT-116 | 23.5 ± 0.8 |
Note: These values are from structurally similar pyrazolo[3,4-d]pyrimidine glycosyl derivatives .
Structural Insights
The compound’s pyrazolo[3,4-d]pyrimidine moiety is stabilized by aromaticity and hydrogen bonding, as evidenced by its presence in CDK2 inhibitors . The cyclopenta[c]pyridazin-3-one ring introduces conformational rigidity, potentially enhancing target binding.
Potential Reaction Mechanisms
-
Nucleophilic substitution : The piperidine ring may act as a leaving group under basic conditions, enabling further functionalization .
-
Electrophilic aromatic substitution : The pyridazinone ring could undergo electrophilic attack at positions adjacent to the carbonyl group .
Challenges and Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to a broader class of pyrazolo-pyrimidinone derivatives, which are frequently explored for their pharmacophore versatility. Below is a comparative analysis with structurally related analogs:
*Calculated based on molecular formula.
Key Observations
Linker Variations :
- The piperidin-4-ylmethyl linker in the target compound provides a balance between flexibility and steric bulk compared to BK80174’s azetidine (smaller ring), which may alter binding pocket accessibility .
- In and , piperazine/pyrazole linkers are used, favoring interactions with charged residues in enzymatic active sites.
Core Modifications: The cyclopenta[c]pyridazin-3-one core distinguishes the target compound from pyrido[3,4-d]pyrimidinones (–2) or thieno[3,2-d]pyrimidines (). The fused cyclopentane likely enhances metabolic stability compared to simpler heterocycles.
Substituent Effects :
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer: Synthesis optimization should focus on reaction conditions such as temperature, solvent, and catalyst. Evidence from analogous pyrazolo[3,4-d]pyrimidine derivatives suggests that using aqueous HCl at 0–50°C for 2.33 hours achieved a 52.7% yield . To improve purity, consider chromatography (e.g., reverse-phase HPLC) or recrystallization in solvents like acetonitrile, as demonstrated in impurity isolation protocols for structurally related compounds . Monitoring intermediates via -NMR or LC-MS can help identify bottlenecks in the reaction pathway .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer: A combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is essential. For example, -NMR can confirm methyl group positioning in the pyrazolo-pyrimidine core (δ ~2.5–3.5 ppm for N-methyl groups) . IR spectroscopy helps verify carbonyl (C=O) and amine (N-H) functionalities in the cyclopenta[c]pyridazin-3-one moiety . X-ray crystallography, though advanced, resolves ambiguities in stereochemistry for piperidine or cyclopentane rings .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Use HPLC to quantify degradation products, referencing impurity profiles of similar pyrazolo-pyrimidine standards . For hydrolytic stability, test in buffered solutions (pH 1–9) and monitor via UV-Vis or LC-MS .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory biological activity data across different assays?
- Methodological Answer: Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent effects). Normalize data using positive controls (e.g., known kinase inhibitors for enzyme assays) and validate via orthogonal methods (e.g., SPR for binding affinity vs. cell-based IC). Cross-reference with structurally similar compounds, such as pyrido[1,2-a]pyrimidin-4-ones, to identify substituent-dependent trends . Statistical tools like Bland-Altman plots can quantify assay agreement .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacophore?
- Methodological Answer: Systematically modify key regions:
- Piperidine ring: Introduce substituents (e.g., methyl, fluoro) to enhance lipophilicity or target engagement .
- Pyrazolo-pyrimidine core: Replace dimethyl groups with bulkier substituents to probe steric effects .
- Cyclopenta[c]pyridazinone: Explore bioisosteres (e.g., pyridone to pyrimidinone) to improve metabolic stability .
Test analogs in parallel using high-throughput screening (HTS) and correlate results with computational docking (e.g., AutoDock Vina) .
Q. What analytical approaches are recommended for characterizing polymorphic forms of this compound?
- Methodological Answer: Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify melting points and phase transitions. Pair with powder X-ray diffraction (PXRD) to distinguish crystalline vs. amorphous forms . For solvates or hydrates, dynamic vapor sorption (DVS) can quantify moisture uptake. Reference Pharmacopeial guidelines for residual solvent analysis (e.g., GC-MS) .
Q. How can researchers address low solubility in aqueous buffers during in vitro testing?
- Methodological Answer: Employ co-solvents (e.g., DMSO ≤1% v/v) or solubilizing agents (e.g., cyclodextrins, surfactants) . For salt formation, screen counterions (e.g., HCl, mesylate) using pH-solubility profiles . Nanoformulation (e.g., liposomes) or amorphization via spray-drying may enhance bioavailability .
Contradictory Data Analysis Example
Issue: Discrepancies in reported IC values for kinase inhibition.
Resolution:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
